molecular formula C27H25ClN2O3 B10898194 2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide

Cat. No.: B10898194
M. Wt: 460.9 g/mol
InChI Key: ZLJXJPVFKLMPNV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N~4~-(3,4-dimethoxyphenethyl)-3-methyl-4-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a dimethoxyphenethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N~4~-(3,4-dimethoxyphenethyl)-3-methyl-4-quinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxyphenethyl Moiety: The final step involves the coupling of the quinoline intermediate with 3,4-dimethoxyphenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N~4~-(3,4-dimethoxyphenethyl)-3-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N~4~-(3,4-dimethoxyphenethyl)-3-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylmorpholine: A related compound with a phenylmorpholine core, known for its stimulant effects.

    3-Chlorophenmetrazine: A derivative with a similar chlorophenyl group, used as a psychostimulant.

    4-Methylphendimetrazine: Another related compound with a methyl group, used in the treatment of obesity.

Uniqueness

2-(3-Chlorophenyl)-N~4~-(3,4-dimethoxyphenethyl)-3-methyl-4-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C27H25ClN2O3/c1-17-25(27(31)29-14-13-18-11-12-23(32-2)24(15-18)33-3)21-9-4-5-10-22(21)30-26(17)19-7-6-8-20(28)16-19/h4-12,15-16H,13-14H2,1-3H3,(H,29,31)

InChI Key

ZLJXJPVFKLMPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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